molecular formula C14H23O3P B085932 dibutoxyphosphorylbenzene CAS No. 1024-34-6

dibutoxyphosphorylbenzene

Cat. No.: B085932
CAS No.: 1024-34-6
M. Wt: 270.3 g/mol
InChI Key: YBBHHAFADNTQHQ-UHFFFAOYSA-N
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Description

dibutoxyphosphorylbenzene is an organophosphorus compound with the molecular formula C14H23O3P. It is a phosphonate ester derived from phenylphosphonic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

dibutoxyphosphorylbenzene can be synthesized through the reaction of phenyl phosphorochloridate with 1-butanol in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like dichloromethane. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of dibutyl phenylphosphonate may involve continuous flow processes to enhance efficiency and yield. Microwave-assisted esterification and transesterification methods have also been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

dibutoxyphosphorylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

dibutoxyphosphorylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and lubricants

Mechanism of Action

The mechanism by which dibutyl phenylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s phosphonate group is crucial for its activity, as it can mimic the structure of phosphate groups in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dibutoxyphosphorylbenzene is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

dibutoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O3P/c1-3-5-12-16-18(15,17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBHHAFADNTQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C1=CC=CC=C1)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145038
Record name Dibutyl phenylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-34-6
Record name Dibutyl P-phenylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dibutyl phenylphosphonate
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Record name Dibutyl phenylphosphonate
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Record name Dibutyl phenylphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl phenylphosphonate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2-(trimethylsilyl)phenyl trifluoromethanesulfonate (25 mg, 0.083 mmol), Cesium Fluoride (70 mg, 0.461 mmol), Tributyl phosphite (83 mg, 0.335 mmol), Acetonitrile (1 ml): Reaction Time: 24 h; Rf: 0.4 (1:3 EtOAc:Pet. Ether); Thick oil; 16.3 mg, 72%; 1H NMR (400 MHz, CDCl3, TMS) δ 7.80 (dd, J=6.8, 13.3 Hz, 2H), 7.55 (t, J=7.5 Hz, 1H), 7.50-7.42 (m, 2H), 4.12-3.95 (m, 4H), 1.65 (quint, J=7.3 Hz, 4H), 1.39 (sext, J=7.3 Hz, 4H), 0.9 (t, J=7.3 Hz, 6H); 13C NMR (100 MHz, CDCl3, TMS) δ 132.3 (d, J=3.1 Hz), 131.7 (d, J=9.3 Hz), 128.4 (d, J=15.4 Hz), 128.3 (d, J=187.3 Hz), 65.8 (d, J=5.4 Hz), 32.4 (d, J=6.9 Hz), 18.7, 13.6; 31P NMR (162 MHz, CDCl3) δ 18.8; Mass (M+Na)+ 293; Known compound, Lit. X. Lu, J. Zhu, Synthesis 1987, 8, 726.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pet. Ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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